molecular formula C15H10O3 B1141297 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione CAS No. 3761-46-4

2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione

Cat. No.: B1141297
CAS No.: 3761-46-4
M. Wt: 238.24 g/mol
InChI Key: FZNLKDSIHNSWTM-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of benzene derivatives followed by cyclization and hydroxylation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the indene ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced indene derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce dihydroindene derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or hydroxyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1H-indene-1,3(2H)-dione: A closely related compound with similar chemical properties.

    2-Phenyl-1H-indene-1,3(2H)-dione: Another derivative with a phenyl group attached to the indene ring.

    1,3-Indandione: A simpler indene derivative with a wide range of applications.

Uniqueness

2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione is unique due to the presence of both hydroxyl and phenyl groups, which can influence its chemical reactivity and potential applications. The deuterium labeling (d5) may also provide insights into reaction mechanisms and metabolic pathways.

Properties

CAS No.

3761-46-4

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-hydroxy-2-phenylindene-1,3-dione

InChI

InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)14(17)15(13,18)10-6-2-1-3-7-10/h1-9,18H

InChI Key

FZNLKDSIHNSWTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)O

Synonyms

2-Hydroxy-2-phenyl-d5-1,3-indandione;  2-Hydroxy-2-phenyl-1,3-indandione;  2-hydroxyphen-d5-indione

Origin of Product

United States

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